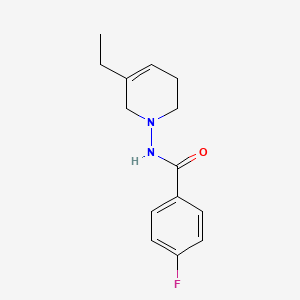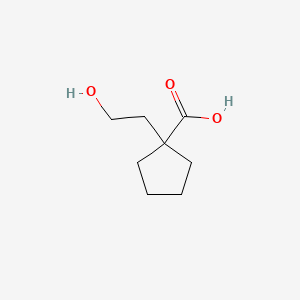
1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is known for its versatile applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological molecules .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyethyl group.
2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring.
Uniqueness: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
740038-63-5 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(7(10)11)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
Clave InChI |
PQKQWMVDKRDMBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


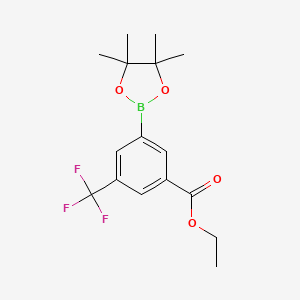
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
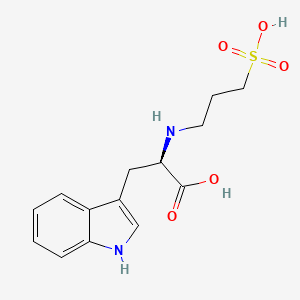
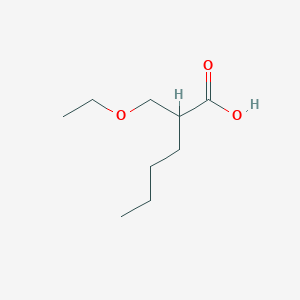

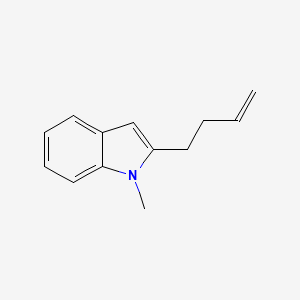
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
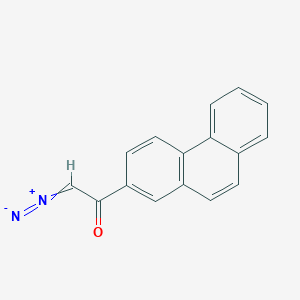

![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
